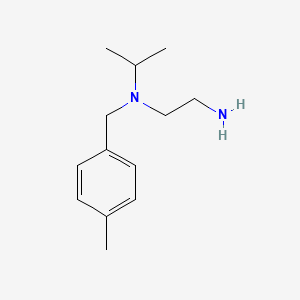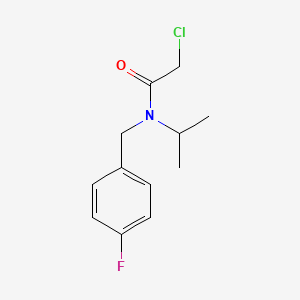
1-(4-Bromophenyl)pentane-1,4-dione
Descripción general
Descripción
1-(4-Bromophenyl)pentane-1,4-dione is an organic compound with the molecular formula C₁₂H₁₄BrO₂. It is characterized by a bromophenyl group attached to a pentane-1,4-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pentane-1,4-dione can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-bromobenzene is reacted with pentane-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure consistent production. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)pentane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically yield alcohols or amines as the major products.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)pentane-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the manufacturing of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 1-(4-Bromophenyl)pentane-1,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)pentane-1,4-dione is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(3-Bromophenyl)pentane-1,4-dione: Similar structure but with a different position of the bromine atom on the phenyl ring.
1-(4-Bromophenyl)butane-1,4-dione: Similar structure but with a shorter carbon chain.
1-(4-Bromophenyl)hexane-1,4-dione: Similar structure but with a longer carbon chain.
These compounds may exhibit different chemical and biological properties due to variations in their molecular structures.
Propiedades
IUPAC Name |
1-(4-bromophenyl)pentane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHAUGRATDZWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Ethyl-[(2-fluorophenyl)methyl]azaniumyl]acetate](/img/structure/B7846086.png)





![2-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)ethanamine](/img/structure/B7846117.png)





![2-[(2-Chloro-6-fluorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7846154.png)
